molecular formula C15H16N2O2S B6699126 N-[2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-thiazole-4-carboxamide

N-[2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B6699126
M. Wt: 288.4 g/mol
InChI Key: STBGPZZVDOTFDI-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a tetrahydronaphthalene moiety linked to a thiazole ring via a carboxamide group

Properties

IUPAC Name

N-[2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-7-11-6-5-10-3-1-2-4-12(10)14(11)17-15(19)13-8-20-9-16-13/h1-4,8-9,11,14,18H,5-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBGPZZVDOTFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1CO)NC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under high pressure and temperature conditions using catalysts such as palladium on carbon.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving α-haloketones and thiourea under acidic conditions.

    Formation of the Carboxamide Linkage: The final step involves the coupling of the tetrahydronaphthalene derivative with the thiazole derivative using coupling reagents like carbodiimides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-[2-(carboxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-thiazole-4-carboxamide.

    Reduction: Formation of N-[2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-thiazole-4-amine.

    Substitution: Formation of halogenated derivatives of the thiazole ring.

Scientific Research Applications

N-[2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved can vary depending on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(hydroxymethyl)acetamide: Similar in having a hydroxymethyl group and an amide linkage.

    N-(2-(hydroxymethyl)-1-(2-methoxyphenyl)-3-methylbut-3-en-1-yl)P,P-diphenylphosphinic amide: Similar in having a hydroxymethyl group and a complex aromatic structure.

Uniqueness

N-[2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-thiazole-4-carboxamide is unique due to its combination of a tetrahydronaphthalene moiety and a thiazole ring, which imparts specific chemical and biological properties not found in simpler analogs

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